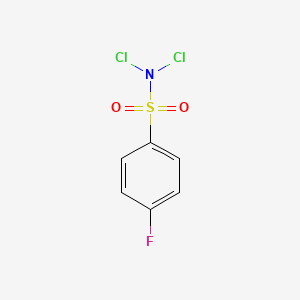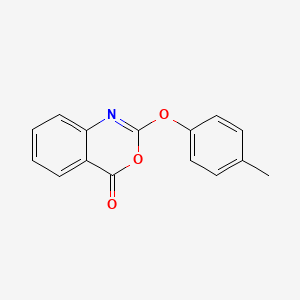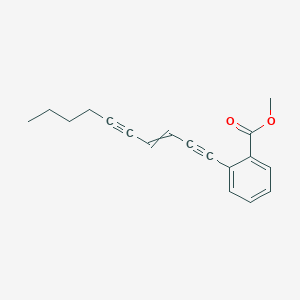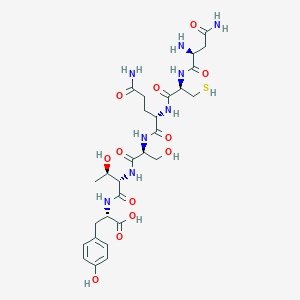
1,1-Di-tert-butyl-1-methyl-2,2,2-triphenyldisilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Di-tert-butyl-1-methyl-2,2,2-triphenyldisilane is an organosilicon compound characterized by its unique structure, which includes two silicon atoms bonded to tert-butyl, methyl, and phenyl groups
Preparation Methods
The synthesis of 1,1-Di-tert-butyl-1-methyl-2,2,2-triphenyldisilane typically involves the reaction of chlorosilanes with Grignard reagents or organolithium compounds. One common method includes the reaction of chlorotriphenylsilane with tert-butylmagnesium chloride in the presence of a catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and low temperatures to prevent unwanted side reactions.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps, such as distillation or recrystallization, to obtain the desired compound in high purity.
Chemical Reactions Analysis
1,1-Di-tert-butyl-1-methyl-2,2,2-triphenyldisilane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or ozone, leading to the formation of silanols or siloxanes.
Reduction: Reduction reactions can be carried out using hydride donors such as lithium aluminum hydride, resulting in the formation of silanes.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where the phenyl or tert-butyl groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include organometallic reagents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1-Di-tert-butyl-1-methyl-2,2,2-triphenyldisilane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Materials Science: The compound is explored for its potential use in the development of silicon-based materials with unique properties, such as high thermal stability and resistance to oxidation.
Biology and Medicine: Research is ongoing to investigate its potential as a component in drug delivery systems and as a protective agent for sensitive biological molecules.
Industry: It finds applications in the production of specialty chemicals and as an additive in the formulation of high-performance materials.
Mechanism of Action
The mechanism of action of 1,1-Di-tert-butyl-1-methyl-2,2,2-triphenyldisilane involves its ability to participate in various chemical reactions due to the presence of reactive silicon atoms. These silicon atoms can form bonds with other elements, facilitating the formation of new compounds. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
1,1-Di-tert-butyl-1-methyl-2,2,2-triphenyldisilane can be compared with other similar organosilicon compounds, such as:
1,1,2,2-Tetraphenyldisilane: This compound has four phenyl groups attached to the silicon atoms, making it less sterically hindered compared to this compound.
Hexaphenyldisilane: With six phenyl groups, this compound is more symmetrical and has different reactivity patterns.
1,1,2,2-Tetramethyldisilane: This compound has methyl groups instead of phenyl groups, resulting in different physical and chemical properties.
The uniqueness of this compound lies in its specific combination of tert-butyl, methyl, and phenyl groups, which impart distinct steric and electronic effects, influencing its reactivity and applications.
Properties
CAS No. |
637768-66-2 |
|---|---|
Molecular Formula |
C27H36Si2 |
Molecular Weight |
416.7 g/mol |
IUPAC Name |
ditert-butyl-methyl-triphenylsilylsilane |
InChI |
InChI=1S/C27H36Si2/c1-26(2,3)28(7,27(4,5)6)29(23-17-11-8-12-18-23,24-19-13-9-14-20-24)25-21-15-10-16-22-25/h8-22H,1-7H3 |
InChI Key |
QKCOTOSZADTOFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C(C)(C)C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




propanedinitrile](/img/structure/B12584108.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B12584118.png)
![Phosphonic acid, [[3-(6-chloro-9H-purin-9-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B12584126.png)


![2-Pyridinamine, 3-[(3,5-dimethylphenyl)methoxy]-](/img/structure/B12584150.png)
![Benzamide, 2-chloro-N-[4-(2-naphthalenyloxy)phenyl]-5-nitro-](/img/structure/B12584156.png)
![Benzoic acid--5-{[tert-butyl(dimethyl)silyl]oxy}pentan-1-ol (1/1)](/img/structure/B12584165.png)
![N-[2-(3,4-Dichlorophenyl)ethyl]-N'-naphthalen-1-ylurea](/img/structure/B12584166.png)

![(2S)-2-[[3-(Trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B12584182.png)

